molecular formula C23H26N2O5 B557571 Fmoc-Ile-Gly-OH CAS No. 142810-18-2

Fmoc-Ile-Gly-OH

Cat. No.: B557571
CAS No.: 142810-18-2
M. Wt: 410.5 g/mol
InChI Key: BVPMIIMLKAWZFO-QKKBWIMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Ile-Gly-OH, also known as this compound, is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Fmoc-Ile-Gly-OH, also known as 2-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid, is primarily used in the field of peptide synthesis . The compound doesn’t have a specific biological target, but rather, it plays a crucial role in the construction of peptides, serving as a building block in the formation of larger peptide chains .

Mode of Action

The mode of action of this compound is based on its role as a protecting group in peptide synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used to prevent unwanted reactions at the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then removed by a base, typically piperidine .

Biochemical Pathways

In the context of biochemical pathways, this compound is involved in the process of solid-phase peptide synthesis (SPPS) . The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in SPPS .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides. The Fmoc group protects the amine group during peptide bond formation, preventing unwanted side reactions . Once the peptide bond is formed, the Fmoc group is removed, allowing for the next amino acid to be added to the growing peptide chain .

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment during the process of peptide synthesis . Factors such as temperature, pH, and the presence of other reactants can influence the efficiency of Fmoc protection and deprotection . The compound is typically stored at a temperature of 2-8°C .

Properties

IUPAC Name

2-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-3-14(2)21(22(28)24-12-20(26)27)25-23(29)30-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19,21H,3,12-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPMIIMLKAWZFO-QKKBWIMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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